molecular formula C23H21ClO7 B11167871 ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11167871
M. Wt: 444.9 g/mol
InChI Key: BORHJIRIUKJFMP-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the development of more efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Properties

Molecular Formula

C23H21ClO7

Molecular Weight

444.9 g/mol

IUPAC Name

ethyl 3-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H21ClO7/c1-3-27-22(25)7-6-17-13(2)16-5-4-15(9-19(16)31-23(17)26)28-11-14-8-20-21(10-18(14)24)30-12-29-20/h4-5,8-10H,3,6-7,11-12H2,1-2H3

InChI Key

BORHJIRIUKJFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC1=O)C

Origin of Product

United States

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